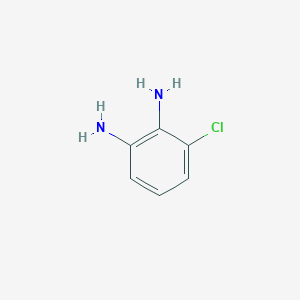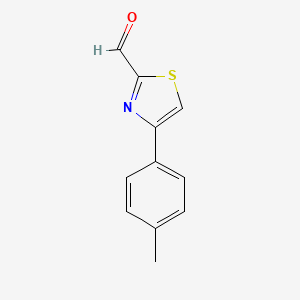
4-(对甲苯基)噻唑-2-甲醛
描述
4-(p-Tolyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₉NOS It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a p-tolyl group and an aldehyde functional group at the 2-position
科学研究应用
4-(p-Tolyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are useful in the development of new materials and catalysts.
Biology: Thiazole derivatives, including 4-(p-Tolyl)thiazole-2-carbaldehyde, have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
4-(p-Tolyl)thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 4-(p-Tolyl)thiazole-2-carbaldehyde, have been shown to exhibit antimicrobial, antifungal, and antitumor properties . These interactions often involve the inhibition or activation of specific enzymes, leading to altered biochemical pathways.
Cellular Effects
The effects of 4-(p-Tolyl)thiazole-2-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, thereby affecting cell proliferation and apoptosis . Additionally, 4-(p-Tolyl)thiazole-2-carbaldehyde may impact the expression of genes involved in metabolic pathways, leading to changes in cellular function.
Molecular Mechanism
At the molecular level, 4-(p-Tolyl)thiazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target molecule . Furthermore, 4-(p-Tolyl)thiazole-2-carbaldehyde may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(p-Tolyl)thiazole-2-carbaldehyde in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to 4-(p-Tolyl)thiazole-2-carbaldehyde can lead to sustained changes in cellular function, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 4-(p-Tolyl)thiazole-2-carbaldehyde vary with dosage. Low doses may exhibit beneficial effects, such as antimicrobial or antitumor activity, while higher doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
4-(p-Tolyl)thiazole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of 4-(p-Tolyl)thiazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can impact its biological activity and therapeutic potential.
Subcellular Localization
4-(p-Tolyl)thiazole-2-carbaldehyde exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-tolylthiourea with α-haloketones under basic conditions to form the thiazole ring, followed by oxidation to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-(p-Tolyl)thiazole-2-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(p-Tolyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: 4-(p-Tolyl)thiazole-2-carboxylic acid.
Reduction: 4-(p-Tolyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
相似化合物的比较
4-(p-Tolyl)thiazole-2-carbaldehyde can be compared with other thiazole derivatives, such as:
2-(p-Tolyl)thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
4-Methyl-2-thiazolecarboxaldehyde: Similar structure but with a methyl group instead of a p-tolyl group.
Thiazole-2-carbaldehyde: Lacks the p-tolyl group, making it less hydrophobic and potentially less bioactive.
The uniqueness of 4-(p-Tolyl)thiazole-2-carbaldehyde lies in the combination of the p-tolyl group and the aldehyde functional group, which can influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYLXDRLQFYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394257 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383143-86-0 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


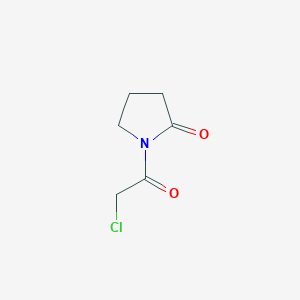
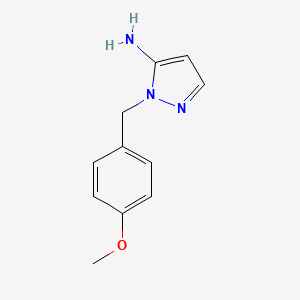
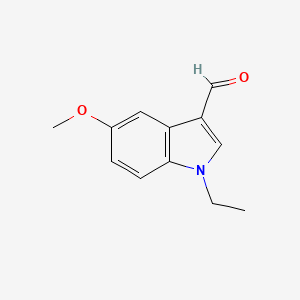
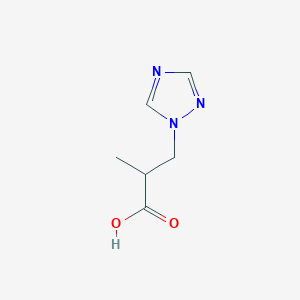

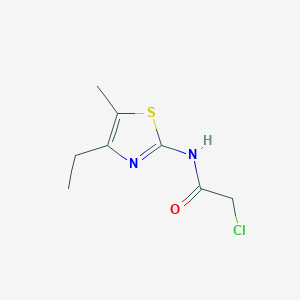

![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
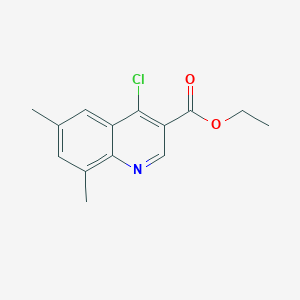
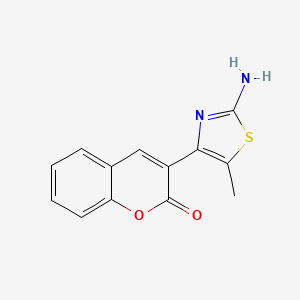

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)
